4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is a complex organic compound with the molecular formula . This compound is characterized by the presence of a pyrazole ring, a hydrazino group, and a trifluoromethyl substituent on a pyrimidine core. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound has been synthesized and characterized in various research studies, with significant interest in its biological activity and potential therapeutic uses. It is commercially available from several suppliers, including Avantor and Matrix Scientific, which provide detailed specifications such as its CAS number (925580-06-9) and MDL number (MFCD04970350) .
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine belongs to the class of heterocyclic compounds, specifically pyrimidines and pyrazoles. It is classified as a substituted pyrimidine derivative due to the presence of both hydrazino and trifluoromethyl groups.
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) are crucial for optimizing yield and purity .
The molecular structure of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine features:
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Technical details about reaction conditions, such as solvents and catalysts used during these transformations, are essential for successful implementation .
The mechanism of action for 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is primarily linked to its interactions with biological targets, potentially including enzymes or receptors involved in disease pathways.
Quantitative data regarding binding affinities or IC₅₀ values are crucial for understanding its efficacy but are not extensively documented in the available literature.
Physical properties that may be relevant include:
Chemical properties include:
Relevant analyses such as spectroscopic data (NMR, IR) can provide insights into the compound's structure and purity .
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine has potential applications in:
Research into its structure–activity relationship is crucial for optimizing its pharmacological profile .
Pyrazole and pyrimidine heterocycles constitute privileged scaffolds in medicinal chemistry due to their structural versatility and broad pharmacological profiles. Pyrazole derivatives are present in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. These agents demonstrate the scaffold’s capacity to target diverse biological pathways, ranging from cyclooxygenase inhibition to central nervous system receptor modulation [1]. Similarly, pyrimidine-based compounds such as the antitubercular pyrazinamide and the antiviral favipiravir highlight this heterocycle’s significance in infectious disease therapeutics [8].
The strategic fusion of pyrazole and pyrimidine rings generates hybrid structures with enhanced target affinity and pharmacokinetic properties. This design approach exploits synergistic interactions between the electron-rich pyrazole and the hydrogen-bond-accepting pyrimidine. Early hybrids like the pyrazolo[3,4-d]pyrimidine core—a purine bioisostere—were developed as kinase inhibitors and antimicrobial agents. For instance, pyrazolo[3,4-d]pyrimidine derivatives bearing quinoline moieties demonstrated potent antibacterial and antifungal activities, establishing structure-activity relationship (SAR) principles for subsequent optimizations [4]. The incorporation of trifluoromethyl groups, as seen in 4-hydrazino-8-(trifluoromethyl)quinoline intermediates, further enhanced bioactivity by improving metabolic stability and membrane permeability [4] [10].
Table 1: Clinically Relevant Pyrazole and Pyrimidine Derivatives
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole |
Pyrazinamide | Antitubercular | Pyrazine-carboxamide |
Favipiravir | Antiviral | Pyrazine-carboxamide |
Rimonabant | Anti-obesity | 1,5-Diarylpyrazole |
Cephalostatin 1 | Anticancer | Pyrazine-containing bis-steroid |
Phenotypic screening represents a powerful strategy for identifying novel bioactive compounds with inherent cell permeability and target engagement. Unlike target-based approaches, whole-cell screens against pathogens account for complex physiological barriers, particularly critical for Gram-negative bacteria and mycobacteria with impermeable envelopes. The National Cancer Institute’s Natural Products Set IV—a library of 419 purified compounds from plant, marine, and microbial sources—exemplifies a chemically diverse collection optimized for such screening [2] [5].
In antimycobacterial campaigns, libraries are screened against Mycobacterium tuberculosis or surrogate strains under iron-restricted conditions, mimicking the host environment. Hits are prioritized based on their ability to inhibit bacterial growth at low micromolar concentrations without mammalian cytotoxicity. For pyrazolylpyrimidine scaffolds, screening outcomes revealed potent activity against multidrug-resistant (MDR) strains of Acinetobacter baumannii and Klebsiella pneumoniae, with lead compounds exhibiting minimum inhibitory concentrations (MICs) <10 μM. Mechanistic deconvolution indicated that hits like 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine disrupt bacterial iron acquisition pathways, a vulnerability absent in mammalian cells [2].
Iron homeostasis represents an Achilles’ heel for pathogens due to its essential role in bacterial DNA synthesis, electron transport, and antioxidant defense. The labile iron pool (LIP) within bacteria is tightly regulated by proteins such as ferritin (iron storage), transferrin receptors (iron uptake), and ferroportin (iron efflux). Iron regulatory proteins (IRPs) sense LIP levels and post-transcriptionally modulate these effectors via iron-responsive elements (IREs) [3] [9].
Figure 1: Bacterial Iron Homeostasis Network
Labile Iron Pool (LIP) → Iron Regulatory Proteins (IRPs) → Regulatory Outputs: - ↑ Transferrin receptor (TfR1) expression → Iron import - ↑ Ferritin synthesis → Iron sequestration - ↓ Ferroportin expression → Iron retention
Rational design of pyrazolylpyrimidines leverages this pathway through three complementary strategies:
Proof-of-concept studies demonstrated that fur (ferric uptake regulator) mutants of Escherichia coli exhibit heightened susceptibility to pyrazolylpyrimidines. Conversely, overexpression of iron storage proteins (e.g., ferritin) or iron chelators like deferoxamine abolished this activity, confirming iron homeostasis as the primary target [6].
Table 2: Validation Assays for Iron-Targeting Pyrazolylpyrimidines
Assay Type | Experimental Manipulation | Impact on Compound Efficacy |
---|---|---|
Genetic knockout | Δfur mutants | ↑↑ Bactericidal activity |
Protein overexpression | Ferritin expression plasmid | ↓↓ Bactericidal activity |
Chemical rescue | Exogenous FeCl₃ supplementation | ↓ Bacteriostatic activity |
Chelator combination | Deferoxamine co-administration | ↓↓ Compound-mediated ROS increase |
The scaffold’s synthetic tractability permits systematic derivatization:
These attributes position 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine as a promising chemotype for combating iron-dependent bacterial pathogenesis.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1